molecular formula C19H27NO3 B044641 ナテグリニド CAS No. 105816-06-6

ナテグリニド

カタログ番号: B044641
CAS番号: 105816-06-6
分子量: 317.4 g/mol
InChIキー: OELFLUMRDSZNSF-OFLPRAFFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ナテグリニドは、2型糖尿病の治療に使用される経口血糖降下薬です。これは、血糖値を下げる薬のメグリチニド系に属します。 ナテグリニドは、日本の企業である味の素によって開発され、ノバルティスによってStarlixという商品名で販売されています .

作用機序

ナテグリニドは、膵臓からのインスリンの放出を刺激することによって、血糖値を下げます。これは、β細胞膜のATP依存性カリウムチャネルを閉鎖することによって達成されます。これは、β細胞を脱分極させ、電圧依存性カルシウムチャネルを開きます。 その結果生じるカルシウム流入は、インスリン含有小胞の細胞膜との融合を引き起こし、インスリンを分泌します .

類似の化合物の比較

ナテグリニドは、レパグリニドやメトホルミンなどの他の血糖降下薬とよく比較されます。

    レパグリニド: ナテグリニドとレパグリニドはどちらもメグリチニド系に属し、インスリン分泌を刺激します。

    メトホルミン: ナテグリニドとは異なり、メトホルミンはインスリン感受性を改善し、肝臓からのグルコース産生を減少させます。

    セマグルチド: セマグルチドは、グルカゴン様ペプチド-1(GLP-1)受容体アゴニストであり、インスリン分泌を刺激し、グルカゴンの分泌を抑制することによって、血糖値を下げます。

類似の化合物

  • レパグリニド
  • メトホルミン
  • セマグルチド

ナテグリニドの急速な発現と短時間の作用時間は、血糖降下薬の中でユニークであり、食後高血糖の管理に対する標的アプローチを提供します .

科学的研究の応用

Clinical Applications in Diabetes Management

Mechanism of Action
Nateglinide functions by stimulating insulin secretion from pancreatic beta cells in response to meals. It is particularly effective in controlling postprandial blood glucose levels due to its rapid onset and short duration of action. This makes it suitable for use before meals.

Efficacy Studies
Several studies have demonstrated the effectiveness of nateglinide in improving glycemic control:

  • Comparison with Acarbose : A study involving 103 patients with T2DM showed that nateglinide significantly reduced postprandial glycemic excursions compared to acarbose, another antidiabetic agent. Both medications were well tolerated, but nateglinide resulted in a notable increase in insulin levels shortly after administration .
  • NAVIGATOR Trial : This large-scale trial assessed the impact of nateglinide on patients with impaired glucose tolerance and cardiovascular disease. Although the primary endpoint of diabetes prevention was not met, secondary outcomes suggested potential cardiovascular benefits .

Innovative Drug Delivery Systems

Recent research has focused on enhancing the delivery of nateglinide through novel formulations:

  • Hydrogel Coatings : A study highlighted the development of helical nanofibers from nateglinide that can be used as a coating for alginate microspheres. This formulation aims to improve the oral bioavailability of insulin when administered alongside nateglinide, potentially offering a dual therapy approach for diabetes management .

Cardiovascular Implications

Nateglinide's role extends beyond glycemic control; it may also have cardiovascular benefits:

  • Cardiovascular Outcomes : The NAVIGATOR trial indicated that while nateglinide did not significantly prevent diabetes, it contributed to a composite outcome involving cardiovascular events, suggesting a protective role against heart disease in high-risk populations .

Potential Anti-Obesity Applications

Emerging research suggests that nateglinide may have implications in weight management:

  • Carbonic Anhydrase Inhibition : A computer-assisted study identified nateglinide as a potential inhibitor of carbonic anhydrase VA, which is linked to obesity regulation. This opens avenues for further exploration into its use as an anti-obesity agent .

Summary of Key Findings

Application AreaKey Findings
Diabetes ManagementEffective in controlling postprandial blood glucose; increases insulin secretion .
Innovative Drug DeliveryHydrogel formulations enhance oral delivery and bioavailability of insulin and nateglinide .
Cardiovascular HealthPotential benefits observed in high-risk patients; further research needed .
Anti-Obesity PotentialIdentified as a possible inhibitor of obesity-related pathways .

生化学分析

Biochemical Properties

Nateglinide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It primarily targets the ATP-sensitive potassium channels (K_ATP channels) on the pancreatic beta cells. By binding to these channels, Nateglinide inhibits their activity, leading to cell membrane depolarization. This depolarization opens voltage-gated calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing vesicles, thereby increasing insulin secretion .

Cellular Effects

Nateglinide influences various cellular processes, particularly in pancreatic beta cells. It enhances insulin secretion, which is crucial for glucose homeostasis. Additionally, Nateglinide affects cell signaling pathways by modulating the activity of K_ATP channels and calcium channels. This modulation impacts gene expression related to insulin synthesis and secretion. In other cell types, Nateglinide’s effects are less pronounced but may include alterations in cellular metabolism and signaling pathways .

Molecular Mechanism

At the molecular level, Nateglinide exerts its effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the K_ATP channels on pancreatic beta cells. This binding inhibits the channel’s activity, leading to membrane depolarization and subsequent opening of voltage-gated calcium channels. The resulting calcium influx promotes insulin vesicle fusion with the cell membrane and insulin release. Nateglinide’s rapid binding and dissociation from the SUR1 subunit contribute to its short duration of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nateglinide have been observed to change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that Nateglinide maintains its efficacy in stimulating insulin secretion over extended periods, although its rapid onset and short duration of action mean that its effects are most pronounced shortly after administration .

Dosage Effects in Animal Models

In animal models, the effects of Nateglinide vary with dosage. At therapeutic doses, Nateglinide effectively lowers postprandial blood glucose levels without causing significant hypoglycemia. At higher doses, adverse effects such as hypoglycemia and potential toxicity have been observed. These effects highlight the importance of careful dosage management to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

Nateglinide is metabolized primarily in the liver through the cytochrome P450 enzyme system, particularly CYP2C9 and CYP3A4. The major metabolites are less active than the parent compound and are excreted in urine and feces. Nateglinide’s metabolism involves hydroxylation and subsequent conjugation reactions, which facilitate its elimination from the body .

Transport and Distribution

Within cells, Nateglinide is transported and distributed through passive diffusion and active transport mechanisms. It binds to plasma proteins, which influences its distribution and bioavailability. Nateglinide’s rapid absorption and distribution are critical for its quick onset of action, allowing it to effectively manage postprandial glucose levels .

Subcellular Localization

Nateglinide’s subcellular localization is primarily within the cytoplasm of pancreatic beta cells, where it interacts with K_ATP channels on the cell membrane. This localization is essential for its role in modulating insulin secretion. Nateglinide does not require specific targeting signals or post-translational modifications for its activity, as its effects are mediated through direct binding to its target channels .

化学反応の分析

ナテグリニドは、次のようなさまざまな化学反応を起こします。

    酸化: ナテグリニドは、酸化されてヒドロキシおよびグルクロン酸代謝物を生成します。

    還元: ナテグリニドの還元反応はあまり一般的ではありませんが、特定の条件下で発生する可能性があります。

    置換: ナテグリニドは、特に強い求核剤の存在下で、置換反応を起こす可能性があります。

    加水分解: ナテグリニドは、酸性または塩基性条件下で、その構成アミノ酸に加水分解できます。

科学研究の応用

ナテグリニドは、いくつかの科学研究に応用されています。

類似化合物との比較

Nateglinide is often compared with other antihyperglycemic agents, such as repaglinide and metformin:

    Repaglinide: Both nateglinide and repaglinide belong to the meglitinide class and stimulate insulin secretion.

    Metformin: Unlike nateglinide, metformin improves insulin sensitivity and reduces hepatic glucose production.

    Semaglutide: Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist that lowers blood glucose levels by stimulating insulin secretion and reducing glucagon secretion.

Similar Compounds

Nateglinide’s rapid onset and short duration of action make it unique among antihyperglycemic agents, providing a targeted approach to managing postprandial hyperglycemia .

生物活性

Nateglinide is an oral antidiabetic medication belonging to the class of meglitinides, which stimulate insulin secretion from pancreatic beta cells. Its rapid onset of action makes it particularly effective for managing postprandial hyperglycemia in patients with type 2 diabetes mellitus (T2DM). This article explores the biological activity of nateglinide, including its mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Nateglinide primarily acts by stimulating insulin secretion in response to meals. It binds to specific sites on the ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta cells, leading to membrane depolarization and subsequent calcium influx. This process enhances insulin release in a glucose-dependent manner, thereby reducing the risk of hypoglycemia compared to traditional sulfonylureas.

Clinical Efficacy

Numerous studies have evaluated the efficacy of nateglinide in managing blood glucose levels. Below is a summary of key findings from various clinical trials:

Study ReferencePopulationTreatment DurationKey Findings
10 patients with T2DM225 min post-doseReduced glycated insulin by 38% (P=0.047) and enhanced insulin response by 36% (P=0.005).
1014 patients with T2DM15 monthsDecreased postprandial glucose by 53.2 mg/dL and HbA1c by 0.68% (P<0.001).
150 patients with T2DM16 weeksHbA1c reduction of 0.9% for nateglinide vs. 1.4% for repaglinide (not statistically significant).
18 subjects with T2DM3 daysSignificant reduction in postprandial hyperglycemia and improvement in endothelial function.

Case Study 1: Glycemic Control

A study involving ten patients demonstrated that nateglinide significantly reduced both plasma glucose and glycated insulin levels after administration before a glucose challenge. The results indicated that nateglinide preferentially stimulates the release of native insulin, which is crucial for effective glycemic control in T2DM patients .

Case Study 2: Long-term Efficacy

In a long-term study involving over a thousand participants, nateglinide was found to be effective in lowering fasting blood glucose levels and HbA1c without significant weight gain or adverse effects over a period of 15 months . The incidence of hypoglycemia was low, highlighting its safety profile.

Safety Profile

Nateglinide is generally well-tolerated, with a low incidence of hypoglycemic events compared to other antidiabetic agents. In long-term studies, adverse reactions were reported in approximately 10% of cases, predominantly mild hypoglycemia . Notably, no significant increase in adverse reactions was observed among patients with pre-existing renal conditions.

Comparative Studies

Comparative studies between nateglinide and other insulin secretagogues like repaglinide show that while both medications effectively lower postprandial glucose levels, nateglinide may offer advantages such as lower rates of hypoglycemia and less weight gain .

特性

IUPAC Name

(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELFLUMRDSZNSF-OFLPRAFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040687
Record name Nateglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Nateglinide activity is dependent on the presence functioning β cells and glucose. In contrast to sulfonylurea insulin secretatogogues, nateglinide has no effect on insulin release in the absence of glucose. Rather, it potentiates the effect of extracellular glucose on ATP-sensitive potassium channel and has little effect on insulin levels between meals and overnight. As such, nateglinide is more effective at reducing postprandial blood glucose levels than fasting blood glucose levels and requires a longer duration of therapy (approximately one month) before decreases in fasting blood glucose are observed. The insulinotropic effects of nateglinide are highest at intermediate glucose levels (3 to 10 mmol/L) and it does not increase insulin release already stimulated by high glucose concentrations (greater than 15 mmol/L). Nateglinide appears to be selective for pancreatic β cells and does not appear to affect skeletal or cardiac muscle or thyroid tissue.
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

105816-04-4, 105816-06-6
Record name Nateglinide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nateglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NATEGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nateglinide
Reactant of Route 2
Reactant of Route 2
Nateglinide
Reactant of Route 3
Reactant of Route 3
Nateglinide
Reactant of Route 4
Reactant of Route 4
Nateglinide
Reactant of Route 5
Reactant of Route 5
Nateglinide
Reactant of Route 6
Reactant of Route 6
Nateglinide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。